8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 210827-17-1
VCID: VC4601236
InChI: InChI=1S/C10H11NO3S/c11-15(13,14)8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2,(H2,11,13,14)
SMILES: C1CC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)C1
Molecular Formula: C10H11NO3S
Molecular Weight: 225.26

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

CAS No.: 210827-17-1

Cat. No.: VC4601236

Molecular Formula: C10H11NO3S

Molecular Weight: 225.26

* For research use only. Not for human or veterinary use.

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide - 210827-17-1

Specification

CAS No. 210827-17-1
Molecular Formula C10H11NO3S
Molecular Weight 225.26
IUPAC Name 8-oxo-6,7-dihydro-5H-naphthalene-2-sulfonamide
Standard InChI InChI=1S/C10H11NO3S/c11-15(13,14)8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2,(H2,11,13,14)
Standard InChI Key SVJWMNJVXORSBP-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydronaphthalene (tetralin) backbone, where the naphthalene ring is partially hydrogenated at positions 5–8. The 8-oxo group introduces a ketone functionality, while the 2-sulfonamide substituent (SO2NH2-\text{SO}_2\text{NH}_2) enhances polarity and hydrogen-bonding capacity. Computational models predict a planar sulfonamide group orthogonal to the tetralin ring, optimizing interactions with biological targets .

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular FormulaC10H11NO3S\text{C}_{10}\text{H}_{11}\text{NO}_{3}\text{S}
Molecular Weight225.27 g/mol
CAS Registry Number210827-17-1
DensityNot reported
Melting/Boiling PointsNot experimentally determined

The absence of reported melting/boiling points underscores the need for further experimental characterization. Theoretical calculations suggest moderate lipophilicity (logP1.8\log P \approx 1.8), balancing membrane permeability and aqueous solubility .

Synthesis and Production

Synthetic Routes

The synthesis of 8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide begins with 3-methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (Compound 2), a key intermediate. While commercial sources exist, a recent optimized method involves:

  • Sulfonation: Reaction of 3-methoxytetralone with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) in dichloromethane at 0–5°C, yielding the sulfonyl chloride intermediate .

  • Amination: Treatment with aqueous ammonia (NH3\text{NH}_3) at room temperature, followed by purification via recrystallization from ethanol .

Industrial Scalability

Industrial production remains unexplored, but continuous-flow reactors could enhance scalability. Challenges include controlling exothermic reactions during sulfonation and minimizing hydrolysis of the sulfonyl chloride intermediate .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Derivatives of 8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibit broad-spectrum antimicrobial activity:

PathogenMIC (μg/mL)DerivativeReference
Staphylococcus aureus4–85d, 5e
Escherichia coli16–325d, 5e
Candida albicans8–165d, 5e

Mechanism: The sulfonamide group disrupts folate biosynthesis by competitively inhibiting dihydropteroate synthase (DHPS), a critical enzyme in bacterial metabolism .

Cytotoxicity Profile

Despite potent antimicrobial effects, derivatives like 5d and 5e show low cytotoxicity toward human fibroblasts (IC50_{50} > 100 μM), suggesting selective targeting of microbial pathways .

Applications in Pharmaceutical Research

Antimicrobial Drug Development

The compound’s scaffold serves as a template for designing non-cytotoxic antimicrobial agents. Structural modifications at the sulfonamide group (e.g., alkylation, acylation) modulate potency and spectrum .

QSAR Insights

A 2D-QSAR model (r2=0.89r^2 = 0.89) correlates electronic parameters (e.g., Hammett constants) with antimicrobial activity, guiding rational drug design .

Comparative Analysis with Related Compounds

vs. 8-Oxo-tetrahydronaphthalene-2-carboxylic Acid

The carboxylic acid analog (CAS 89781-52-2) lacks the sulfonamide group, reducing hydrogen-bonding capacity and antimicrobial potency .

vs. Sulfonyl Fluoride Derivatives

Sulfonyl fluorides (e.g., 5,6,7,8-tetrahydronaphthalene-2-sulfonyl fluoride) exhibit higher hydrolytic stability but require specialized handling due to fluoride toxicity.

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